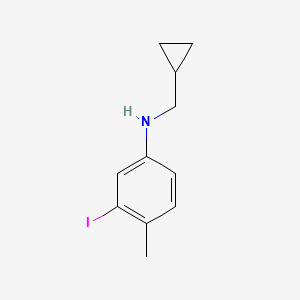
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including carbamoyl, benzamido, and ester groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Substituents: The thiophene core is then functionalized with the appropriate substituents
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
科学的研究の応用
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the functional groups present and their interactions with biological molecules.
類似化合物との比較
Similar Compounds
Methyl 5-(phenylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate: Similar structure but lacks the chloro substituents.
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate: Similar but with fewer chloro substituents.
Uniqueness
Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is unique due to the presence of multiple chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to certain biological targets or alter its physical properties, making it distinct from other similar compounds.
特性
分子式 |
C22H18Cl2N2O4S |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
methyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18Cl2N2O4S/c1-11-4-9-15(10-16(11)24)25-20(28)18-12(2)17(22(29)30-3)21(31-18)26-19(27)13-5-7-14(23)8-6-13/h4-10H,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
UTISKQJWBBVHLU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)





![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)

